cis,trans-5,9-Cyclododecadiene-cis-1,2-diol
Overview
Description
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol is an organic compound with the molecular formula C12H20O2. It is characterized by its unique structure, which includes a cyclododecadiene ring with two hydroxyl groups attached at the 1 and 2 positions in a cis configuration. This compound is known for its applications in various fields, including synthetic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol typically involves the dihydroxylation of cis,trans-5,9-cyclododecadiene. This reaction can be carried out using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction proceeds via the formation of a cyclic osmate ester or manganate ester intermediate, which is subsequently hydrolyzed to yield the diol .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The choice of reagents and conditions is optimized to ensure high yield and purity of the product. Additionally, the process may include steps for purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding cyclododecane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products Formed
Oxidation: Formation of cyclododecadione or cyclododecane carboxylic acid.
Reduction: Formation of cyclododecane.
Substitution: Formation of cyclododecadiene derivatives with various functional groups.
Scientific Research Applications
cis,trans-5,9-Cyclododecadiene-cis-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of cis,trans-5,9-Cyclododecadiene-cis-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions, making it a valuable intermediate in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
cis,trans-5,9-Cyclododecadiene: Lacks the hydroxyl groups present in cis,trans-5,9-Cyclododecadiene-cis-1,2-diol.
cis-1,2-Cyclododecanediol: Similar structure but lacks the diene functionality.
trans-1,2-Cyclododecanediol: Similar structure but with trans configuration of hydroxyl groups .
Uniqueness
This compound is unique due to its combination of a cyclododecadiene ring and cis-configured hydroxyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
(1R,2S)-cyclododeca-5,9-diene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/t11-,12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYILZSOXKSYCF-TXEJJXNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C(CCC=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=CCC[C@@H]([C@@H](CCC=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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